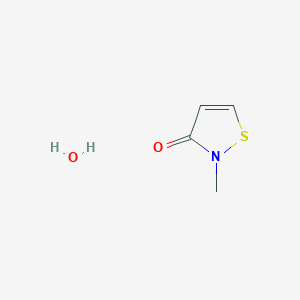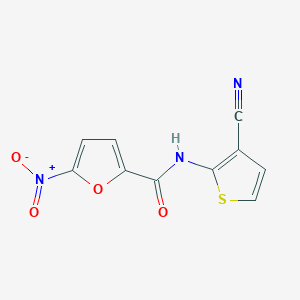![molecular formula C22H20N4O2 B2701876 N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1903220-69-8](/img/structure/B2701876.png)
N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-([2,3’-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of aromatic heterocycle . Aromatic heterocycles like pyridine are common structures in many important biological molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, as seen in the study of solid forms of bipyridines . Other techniques like NMR spectroscopy could also be used .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and functional groups. Pyridines, for example, can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques . These properties would depend on the specific structure of the compound.Aplicaciones Científicas De Investigación
Transition-Metal Complexes and Coordination Chemistry
Bipyridine derivatives, including the compound , serve as essential ligands in transition-metal coordination complexes. Their ability to form stable chelates with metal ions makes them valuable in catalysis, sensing, and material science. Researchers explore their coordination behavior and design novel complexes for applications such as catalytic reactions and luminescent materials .
Supramolecular Chemistry and Host-Guest Systems
Supramolecular architectures often incorporate bipyridine-based ligands due to their predictable self-assembly properties. Researchers utilize these ligands to construct host-guest systems, molecular cages, and metal-organic frameworks (MOFs). The compound’s structural features contribute to the stability and functionality of these supramolecular assemblies .
Photosensitizers and Photodynamic Therapy (PDT)
Bipyridine derivatives can act as photosensitizers in PDT—a cancer treatment method that uses light to activate photosensitizing agents selectively within tumor cells. Their ability to generate reactive oxygen species upon light exposure makes them promising candidates for targeted cancer therapy .
Electrochemical Sensors and Biosensors
Researchers explore the electrochemical properties of bipyridine-based compounds for sensor development. These sensors detect specific analytes (such as metal ions, biomolecules, or environmental pollutants) based on changes in redox behavior. The compound’s unique structure may enable selective and sensitive detection in biosensing applications .
Organic Synthesis and Medicinal Chemistry
Bipyridine derivatives find applications in organic synthesis, where they participate in cross-coupling reactions (e.g., Suzuki, Negishi, and Stille couplings). Medicinal chemists use these reactions to create complex molecules, including pharmaceuticals. The compound’s synthetic versatility contributes to drug discovery efforts .
Carbon Materials and Nitrogen-Doped Porous Carbons
Interestingly, pyridine-containing metal-organic frameworks (MOFs) can be directly carbonized to produce nitrogen-doped porous carbons (NPCs). These NPCs exhibit unique properties, including high surface area and tunable pore structures. Researchers investigate their potential in energy storage, catalysis, and environmental applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the study of this compound would depend on its potential applications. In general, the field of theoretical and computational chemistry is advancing rapidly, and new methods are being developed to better understand and predict the properties and behaviors of complex molecules .
Propiedades
IUPAC Name |
5-oxo-1-phenyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21-12-18(15-26(21)19-6-2-1-3-7-19)22(28)25-13-16-8-10-24-20(11-16)17-5-4-9-23-14-17/h1-11,14,18H,12-13,15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVAVRGYMGAGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2701797.png)



![N-(3,5-dimethylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2701802.png)


![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2701807.png)
![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2701809.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide](/img/structure/B2701810.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2701811.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2701812.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2701813.png)